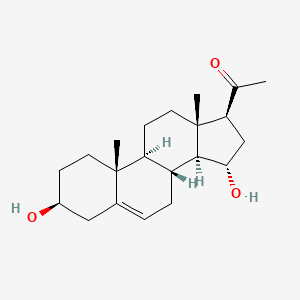
3,15-Dihydroxy-5-pregnen-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,15-Dihydroxy-5-pregnen-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H32O3 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Endocrine and Metabolic Functions
Role in Adrenal Disorders:
Recent studies have highlighted the significance of 3,15-Dihydroxy-5-pregnen-20-one in diagnosing adrenal disorders, particularly congenital adrenal hyperplasia (CAH) in neonates. This compound is identified as a metabolite that can be detected in the urine of affected infants. Its presence serves as a biomarker for early diagnosis and intervention in adrenal dysfunctions .
Steroid Hormone Profiles:
Research indicates that maternal health and stress significantly influence the steroid hormone profiles in human milk, which includes this compound. This compound plays a crucial role in the physical and mental development of infants by modulating their hormonal environment during early life stages .
Anticancer Properties
In Vivo Studies:
In preclinical models, this compound has demonstrated promising anticancer properties. In xenograft studies, it exhibited significant tumor growth inhibition rates of up to 60% when administered at doses of 20 mg/kg. The compound was noted for inducing apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .
Case Study on Breast Cancer:
A specific case study evaluated the anticancer effects of this compound in breast cancer models. The results showed a marked induction of apoptosis among cancerous cells, indicating its potential as a therapeutic agent against breast cancer .
Neurobiological Applications
GABA Receptor Modulation:
this compound has been studied for its effects on gamma-aminobutyric acid type A (GABAA) receptors. It acts as an agonist and has been utilized in electrophysiological studies to assess its impact on neuronal excitability and synaptic transmission. This application is particularly relevant in understanding its potential neuroprotective effects following brain injuries .
Impact on Neuroinflammation:
The compound has also been investigated for its anti-inflammatory effects within the central nervous system. In models of induced neuroinflammation, it was observed to reduce markers of inflammation significantly, suggesting a therapeutic role in neurodegenerative diseases .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
32746-93-3 |
|---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-[(3S,8R,9S,10R,13S,14S,15S,17S)-3,15-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17+,18-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
BADMFWCUKIKZMJ-SSCQCSDVSA-N |
SMILES |
CC(=O)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Isomerische SMILES |
CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
Kanonische SMILES |
CC(=O)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Synonyme |
3 beta,15 alpha-dihydroxy-5-pregnen-20-one 3,15-dihydroxy-5-pregnen-20-one 3beta,15alpha-dihydroxy-5-pregnen-20-one 3beta,15beta-dihydroxy-5-pregnen-20-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















